molecular formula C16H13Cl2NO2 B2952894 (2-chlorophenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate CAS No. 338413-43-7

(2-chlorophenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate

Cat. No.: B2952894
CAS No.: 338413-43-7
M. Wt: 322.19
InChI Key: VJGCNXFWUJHHJG-MDZDMXLPSA-N
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Description

(2-Chlorophenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate (CAS: 338413-40-4) is a carbamate derivative characterized by a chlorinated benzyl group and a styryl moiety. Its molecular formula is C₁₆H₁₃Cl₂NO₂ (molecular weight: 322.19), featuring two chlorine atoms at the 2-position of the benzyl group and the 4-position of the styryl aromatic ring . This compound is structurally analogous to pesticidal carbamates, which often act as enzyme inhibitors targeting acetylcholinesterase or other metabolic pathways in pests .

Properties

IUPAC Name

(2-chlorophenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO2/c17-14-7-5-12(6-8-14)9-10-19-16(20)21-11-13-3-1-2-4-15(13)18/h1-10H,11H2,(H,19,20)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGCNXFWUJHHJG-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC(=O)NC=CC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)COC(=O)N/C=C/C2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2-chlorophenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate is a compound of interest due to its potential biological activities, particularly in the context of cholinesterase inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The compound can be classified as a carbamate derivative, characterized by the presence of a chlorophenyl group and an ethenyl moiety. Its structural formula is represented as follows:

C16H15Cl2NO2\text{C}_{16}\text{H}_{15}\text{Cl}_2\text{N}O_2

Cholinesterase Inhibition

One of the prominent biological activities of this compound is its ability to inhibit cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibition of these enzymes is critical in the treatment of neurodegenerative diseases such as Alzheimer's.

Inhibition Potency:

  • IC50 Values: The compound exhibits varying IC50 values against AChE and BChE, indicating different levels of inhibition. For instance, studies have shown that certain carbamate derivatives can have IC50 values ranging from 1.60 µM to over 300 µM for AChE and BChE respectively .

Selectivity Index:

  • Compounds with a high selectivity index (SI) for BChE over AChE are particularly interesting for therapeutic applications. Some derivatives have demonstrated SI values exceeding 10, suggesting a preference for inhibiting BChE .

Case Studies

Several studies have explored the biological activity of similar carbamate compounds, providing insights into their mechanisms and efficacy:

  • Study on Thio-derivatives: Research on thio-carbamates has shown that they can exhibit stronger inhibition of AChE than established drugs like rivastigmine. For example, O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate was identified as a potent AChE inhibitor with an IC50 of 38.98 µM .
  • Molecular Docking Studies: Molecular docking studies suggest that carbamates interact non-covalently with peripheral anionic sites on cholinesterases, enhancing their inhibitory effects . This insight is crucial for designing more effective inhibitors.
  • Cytotoxicity Assessments: Mild cytotoxicity has been observed in HepG2 cells for several derivatives, indicating a potential therapeutic window where efficacy can be achieved without significant toxicity .

Data Summary

Compound NameIC50 AChE (µM)IC50 BChE (µM)Selectivity Index
Compound 138.981.60>10
Compound 289.7<19.95>50
Compound 3311.0150.0<10

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents LogP* (Predicted) Applications CAS Number
(2-Chlorophenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate C₁₆H₁₃Cl₂NO₂ 322.19 2-Cl (benzyl), 4-Cl (styryl) ~3.8 Pesticide (potential) 338413-40-4
(4-Bromophenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate C₁₆H₁₃BrClNO₂ 366.64 4-Br (benzyl), 2-Cl (styryl) ~4.2 Research (bioactivity) 338413-46-0
2-({2-[2-(4-Chlorophenyl)-2-adamantyl]acetyl}amino)ethyl N-phenylcarbamate C₂₇H₃₁ClN₂O₃ 467.00 Adamantyl group, 4-Cl (phenyl) ~5.5 Pharmacological studies N/A
Methyl (2-(((1-(4-chlorophenyl)-1H-pyrazol-3-yl)oxy)methyl)phenyl)carbamate C₁₈H₁₆ClN₂O₃ 350.79 Pyrazole ring, 4-Cl (phenyl) ~3.1 Fungicide candidate N/A
3-((2-(4-Chloro-5-ethoxy-2-nitrophenoxy)acetamido)methyl)phenyl-dimethylcarbamate C₂₁H₂₄ClN₃O₇ 466.89 Nitro, ethoxy groups ~2.9 Herbicide research N/A

*LogP values estimated using fragment-based methods.

Key Structural and Functional Differences

Halogenation Patterns: The target compound’s dual chlorine atoms enhance lipophilicity compared to non-halogenated analogs. The adamantyl-containing carbamate (C₂₇H₃₁ClN₂O₃) introduces significant steric bulk, which may improve binding to hydrophobic enzyme pockets but limit metabolic clearance .

Functional Group Variations: Pyrazole rings (C₁₈H₁₆ClN₂O₃) confer heterocyclic rigidity, often associated with fungicidal activity by interfering with fungal cytochrome P450 enzymes .

Toxicity and Stability

  • Chlorinated carbamates generally exhibit moderate environmental persistence. The adamantyl derivative’s high LogP (~5.5) raises concerns about bioaccumulation .
  • Nitro groups may pose mutagenic risks via metabolic activation to nitroso intermediates .

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